4-Bromo-3-methyl-1H-pyrazole is often used as a starting material in chemical synthesis . It can be used to synthesize a variety of other compounds, including 1,4’-bipyrazoles .
Pyrazoles, including 4-Bromo-3-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Pyrazoles are also used in agrochemistry
In coordination chemistry and organometallic chemistry, pyrazoles are often used
The key feature of 4-bromo-3-methyl-1H-pyrazole is its five-membered heterocyclic ring. Two nitrogen atoms are located adjacent to each other in the ring, with a bromine atom attached at the fourth position (counting from one of the nitrogens) and a methyl group (CH3) attached at the third position []. This structure can be represented by the following chemical formula: C₄H₅BrN₂.
InChI notation, a more detailed identifier for molecules, can also be used to represent the structure: InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) [].
R-Br + Nu --> R-Nu + Brˉ
where R represents the organic moiety (in this case, the pyrazole ring with the methyl group), Nu is the nucleophile (the attacking atom or group), R-Nu is the product of the substitution, and Brˉ is the bromide ion leaving group.
The specific reaction conditions and the nature of the nucleophile would determine the exact product formed. Additionally, the methyl group might also be susceptible to further reactions depending on the reaction conditions.
The synthesis of 4-bromo-3-methyl-1H-pyrazole itself is not well documented, but it likely involves a multi-step process starting from simpler precursors containing the pyrazole ring and the bromo and methyl groups [].
Some physical properties of 4-bromo-3-methyl-1H-pyrazole are available. According to Sigma-Aldrich, a chemical supplier, it is a solid with a melting point between 77-79 °C []. Data for other properties like boiling point, solubility, and stability are not readily available in scientific literature.
Irritant